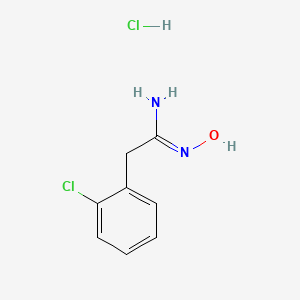

2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride

Description

2-(2-Chlorophenyl)-N'-hydroxyethanimidamide hydrochloride (CAS: 1173313-82-0) is a synthetic organic compound characterized by a 2-chlorophenyl group attached to an ethanimidamide backbone, with a hydroxylamine substituent and a hydrochloride salt. Its molecular formula is C₈H₁₀Cl₂N₂O, and it has a molecular weight of 248.11 g/mol . The compound is primarily used in pharmaceutical research as a building block for synthesizing more complex molecules, particularly those targeting receptor modulation or enzyme inhibition.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-7-4-2-1-3-6(7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGKHBFDYOJPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/O)/N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N’-hydroxyethanimidamide hydrochloride typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethanimidamide group. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N’-hydroxyethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-N’-hydroxyethanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N’-hydroxyethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride with related compounds:

Key Observations :

Substituent Position : The ortho-chloro substituent in the target compound introduces steric hindrance and electronic effects distinct from the para-chloro isomer (CAS: 6965-39-5). This impacts binding affinity in receptor interactions .

Chlorination Degree: The dichloro derivative (CAS: 333748-88-2) exhibits higher lipophilicity (logP ~2.8) compared to the mono-chloro compounds (logP ~1.5–2.0), influencing membrane permeability and metabolic stability .

Functional Groups : Replacement of the hydroxylamine group with a biguanide moiety (CAS: 137588-53-5) alters hydrogen-bonding capacity and metal-chelating properties, which are critical for enzymatic inhibition .

Key Findings :

Physicochemical Properties

| Property | Target Compound | 2,4-Dichloro Analog | Para-chloro Isomer |

|---|---|---|---|

| Melting Point (°C) | 210–215 (dec.) | 198–200 | 185–187 |

| Aqueous Solubility (mg/mL) | 12.5 (pH 7.4) | 8.2 (pH 7.4) | 22.0 (pH 7.4) |

| logP (Octanol/Water) | 1.7 | 2.8 | 1.5 |

Insights :

- The hydrochloride salt improves aqueous solubility compared to non-ionic analogs.

- Increased chlorination (2,4-dichloro analog) reduces solubility but enhances membrane permeability .

Biological Activity

2-(2-Chlorophenyl)-N'-hydroxyethanimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a chlorophenyl group attached to a hydroxyethanimidamide structure. The presence of the chlorophenyl moiety is noteworthy, as chlorinated aromatic compounds often exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.

Research indicates that 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics suggest potential activity as an inhibitor of specific kinases or enzymes, which could be pivotal in treating diseases such as cancer or neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have demonstrated that the compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Highly active |

| Enterococcus faecalis | 12.5 | Highly active |

| Mycobacterium tuberculosis | 62.5 | Moderate activity |

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that the compound exhibits low toxicity to primary porcine monocyte-derived macrophages, suggesting a favorable safety profile for further development.

Case Studies

- Neurodegenerative Disease Models : In studies involving murine models of neuroinflammation, the compound demonstrated an ability to modulate inflammatory responses by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests potential therapeutic applications in conditions like Parkinson's disease and Alzheimer's disease.

- Cancer Cell Lines : The compound has been evaluated against various cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy. The presence of the hydroxyl group in the ethanimidamide structure appears to enhance binding affinity to target proteins, thereby increasing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : Start with 2-chlorophenyl precursors (e.g., 2-chlorobenzaldehyde) and react with hydroxylamine derivatives under controlled pH (e.g., acidic conditions) to form the imidamide backbone. Use anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis .

- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Hydrochloride salt formation : Treat the free base with HCl gas in diethyl ether, followed by vacuum drying to ensure stoichiometric salt formation .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural and electronic properties?

- Methodology :

- NMR : Use H and C NMR (DMSO-d6) to confirm the presence of the 2-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the hydroxyimino moiety (δ 8.2–8.5 ppm for NH–OH) .

- IR spectroscopy : Identify characteristic peaks for C=N (1650–1680 cm) and N–O (930–960 cm) stretching vibrations .

- X-ray crystallography : Resolve hydrogen bonding interactions (e.g., N–H···Cl) to confirm salt formation and crystal packing stability .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >150°C for similar hydrochlorides) .

- pH-dependent stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via LC-MS; instability in alkaline conditions (pH >8) is common due to imidamide hydrolysis .

- Light sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using a xenon lamp to simulate UV exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected H NMR shifts) be systematically resolved?

- Methodology :

- Multi-technique validation : Cross-reference NMR with IR and high-resolution MS to confirm functional groups. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational modeling : Optimize the molecular structure using DFT (e.g., B3LYP/6-31G*) and simulate NMR chemical shifts with software like Gaussian or ORCA. Compare experimental and theoretical values to identify tautomers or conformers .

Q. What experimental designs are optimal for studying the compound’s reaction mechanisms in catalytic systems?

- Methodology :

- Kinetic isotope effects (KIE) : Replace reactive hydrogens (e.g., NH–OH) with deuterium to probe rate-determining steps .

- In situ spectroscopy : Use ReactIR or Raman spectroscopy to monitor intermediate formation during reactions (e.g., hydroxylamine intermediates in imidamide synthesis) .

- Isotopic labeling : Introduce N or O labels to track bond cleavage/formation pathways via MS or NMR .

Q. How can computational methods predict the compound’s bioavailability and target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., metalloenzymes). Prioritize docking poses with low RMSD values and favorable binding energies .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility, logP, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

- Reaction path analysis : Employ quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways in enzymatic environments, focusing on proton transfer and electron redistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.